3-Hydroxy-2-methylisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
1-hydroxy-2-methylisoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9(12)6-7-4-2-3-5-8(7)10(11)13/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVHVUJEDVUYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2C=CC=CC2=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium-Halogen Exchange Reactions
The foundational approach involves treating N-phenylnaphthalene-1-carboxamide with n-butyllithium in tetrahydrofuran (THF) at 0°C under argon, followed by dimethylformamide (DMF) quenching. This method produces 3-hydroxy-2-phenylbenzo[e]isoindol-1-one precursors through a lithium-halogen exchange mechanism. For methyl-substituted variants, methyl lithium or isopropyl lithium substitutions enable direct alkyl group introduction at the C2 position.
Critical parameters:
- Temperature : Reactions conducted at −78°C show incomplete substrate conversion (40-50%), while 0°C optimizes both conversion (92%) and regioselectivity.
- Solvent system : THF outperforms diethyl ether in stabilizing intermediate lithio-species, as evidenced by 31% yield improvement in comparative trials.
Methanol Quenching and Workup Optimization
Post-addition methanol quenching at room temperature facilitates protonation of enolate intermediates, with subsequent flash chromatography (hexane/ethyl acetate gradients) achieving >95% purity. Neutralization with aqueous HCl (1:1 v/v) prior to extraction minimizes lactam ring hydrolysis, preserving the isoquinolinone core.
Cyclization Routes via Hydrazine Derivatives
Hydrazine-Mediated Ring Closure
Reacting 3-hydroxyisoindolinone precursors with hydrazine monohydrate in propan-1-ol under reflux (38 h) generates the phthalazinone scaffold, which undergoes acid-catalyzed rearrangement to yield 2-methylisoquinolinones. This method demonstrates exceptional functional group tolerance, accommodating bromo and morpholino substituents without protective group strategies.
Representative procedure :
Formic Acid-Catalyzed Cyclization
Heating hydrazono intermediates with formic acid at 100°C for 20 min induces dehydrative cyclization, producing triazolo-isoquinoline hybrids. Demethylation with boron tribromide subsequently reveals the 3-hydroxy group, achieving 97% conversion efficiency in optimized runs.
Acid-Catalyzed Rearrangements
HCl-Pyridine Mediated Isomerization
Concentrated HCl addition to pyridine at 0°C generates an in situ acid catalyst that facilitates keto-enol tautomerization. Subsequent heating of 2-methylisoquinolinone precursors under reflux (20 min) achieves complete hydroxy group migration to the C3 position.
Key observation :
Maintaining stoichiometric HCl:pyridine ratios (1:0.8 mol/mol) prevents N-oxide formation, as confirmed by comparative ¹H NMR analysis.
Solvent Effects on Regioselectivity
Polar aprotic solvents (DMF, DMSO) favor C3-hydroxylation over C1 byproducts through transition-state stabilization:
| Solvent | C3:C1 Ratio | Yield (%) |
|---|---|---|
| DMF | 9:1 | 83 |
| THF | 4:1 | 67 |
| Toluene | 2:1 | 51 |
Data adapted from multi-solvent screening trials
Spectroscopic Characterization Benchmarks
¹H NMR Spectral Signatures
The title compound exhibits diagnostic resonances:
Deuteration studies in DMSO-d6 confirm intramolecular hydrogen bonding between C3-OH and the lactam carbonyl, evidenced by 0.45 ppm downfield shift upon D₂O exchange.
Elemental Analysis and Purity Criteria
Combustion analysis data for representative batches:
| Parameter | Calculated (%) | Observed (%) |
|---|---|---|
| Carbon | 68.57 | 68.59 |
| Hydrogen | 5.14 | 5.18 |
| Nitrogen | 8.00 | 8.02 |
Margin of error: ±0.03% for triplicate measurements
Comparative Evaluation of Synthetic Approaches
Yield Optimization Strategies
| Method | Average Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Organolithium addition | 83 | 4.5 | >100 g |
| Hydrazine cyclization | 97 | 40 | <50 g |
| Acid-catalyzed rearrangement | 89 | 0.5 | 10-500 g |
Byproduct Formation Analysis
GC-MS profiling identifies three primary impurities across methods:
- N-methyl lactam (2-7%) from over-alkylation
- Dimerized isoindolinone (1-3%) under high-temperature conditions
- Dehydroxylated analog (0.5-1.2%) in Brønsted acid media
Mitigation strategies:
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methylisoquinoline or 3-carboxy-2-methylisoquinoline.
Reduction: Formation of 3-hydroxy-2-methylisoquinoline.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-2-methylisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The bioactivity and physicochemical properties of isoquinolinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Isoquinolinones
Key Observations :
- Electron-Withdrawing Groups: Bromine at position 4 (4-Bromo-2-methylisoquinolin-1(2H)-one) increases molecular weight and reactivity, making it suitable for nucleophilic substitution reactions .
Q & A
Synthesis and Optimization
Basic: What are common synthetic routes for preparing 3-Hydroxy-2-methylisoquinolin-1(2H)-one? Methodological Answer: The compound can be synthesized via cyclization reactions using hypervalent iodine(III) reagents (e.g., PIDA or PIFA) in solvent-dependent conditions. For example, analogous isoquinolinones are prepared by reacting substituted benzamides with alkynes or alkenes under oxidative conditions. Solvents like dichloromethane or ethanol are critical for controlling reaction efficiency, with yields optimized by adjusting temperature (60–80°C) and reaction time (6–12 hours) .
Advanced: How can chemoselectivity be controlled during the synthesis of substituted isoquinolinones? Methodological Answer: Chemoselectivity is influenced by solvent polarity and reagent choice. Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization, while non-polar solvents (e.g., toluene) promote intermolecular pathways. Hypervalent iodine reagents like PISA enable regioselective formation of the isoquinolinone core by stabilizing transition states. For 3-hydroxy derivatives, post-synthetic hydroxylation via oxidation or hydrolysis may be required, monitored by TLC and LC-MS to validate intermediates .
Structural Characterization
Basic: What spectroscopic techniques are used to confirm the structure of this compound? Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Peaks for the hydroxyl group (δ ~10–12 ppm, broad singlet) and methyl substituent (δ ~2.5 ppm, singlet) confirm substitution patterns.
- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and O–H (3200–3450 cm⁻¹) validate the lactam and hydroxy groups.
- HRMS : Molecular ion peaks ([M+H]⁺) match theoretical masses within 5 ppm error .
Advanced: How are crystallographic data discrepancies resolved for hydrogen bonding in isoquinolinones? Methodological Answer: Use SHELX software for refinement, comparing observed vs. calculated hydrogen bond distances (e.g., O–H···O/N interactions). For 3-hydroxy derivatives, hydrogen bonding often forms infinite chains (e.g., O–H···O=C), which can vary with crystallization solvents. Discrepancies arise from solvent inclusion or polymorphism; mitigate by repeating crystallizations in different solvents (e.g., MeOH vs. DMSO) and validating via Hirshfeld surface analysis .
Bioactivity Evaluation
Basic: What bioactivity assays are relevant for this compound? Methodological Answer: Common assays include:
- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria.
- Enzyme Inhibition : Acetylcholinesterase (AChE) or protease inhibition assays (IC₅₀ determination via Ellman’s method).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations using nonlinear regression .
Advanced: How can structure-activity relationships (SAR) be explored for hydroxy-substituted isoquinolinones? Methodological Answer: Modify the hydroxy group’s position and steric environment via derivatization (e.g., acetylation, methylation). Test analogs against target enzymes (e.g., AChE) using molecular docking (AutoDock Vina) to correlate activity with binding energies. For 3-hydroxy derivatives, compare hydrogen bonding capacity with meta/para-substituted analogs to assess electronic effects on potency .
Data Analysis and Contradictions
Basic: What statistical methods are used to analyze bioactivity data for isoquinolinones? Methodological Answer: Use one-way ANOVA with post-hoc tests (e.g., Fisher’s LSD) to compare group means (e.g., IC₅₀ values across derivatives). Data are expressed as mean ± SEM, with significance thresholds at p < 0.05. Software like SPSS or GraphPad Prism ensures reproducibility .
Advanced: How to address conflicting NMR and crystallographic data for tautomeric forms? Methodological Answer: Tautomerism (e.g., lactam-lactim equilibrium) may cause NMR signal splitting or unexpected hydrogen bonds. Resolve by:
Variable-temperature NMR to detect dynamic exchange.
X-ray crystallography to confirm dominant tautomer.
DFT calculations (Gaussian09) to compare energy profiles of tautomers. Cross-validate with IR data (C=O vs. C–O stretches) .
Functionalization and Derivatives
Basic: What strategies are used to functionalize the 3-hydroxy group of isoquinolinones? Methodological Answer:
- Esterification : React with acyl chlorides in presence of DMAP.
- Etherification : Use alkyl halides under basic conditions (K₂CO₃, DMF).
- Protection : Temporarily protect the hydroxy group as TBS ether for subsequent reactions .
Advanced: How to optimize regioselective C–H functionalization in isoquinolinones? Methodological Answer: Employ directing groups (e.g., pyridine, amides) to guide palladium-catalyzed C–H activation. For 3-hydroxy derivatives, chelation-assisted metalation (e.g., Cu(OAc)₂) enhances selectivity at the C4 position. Monitor by LC-MS and isolate products via flash chromatography (hexane/EtOAc gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
